molecular formula C23H22Cl2N2O B13994478 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol CAS No. 5443-27-6

2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol

Cat. No.: B13994478
CAS No.: 5443-27-6
M. Wt: 413.3 g/mol
InChI Key: RHMQAAFHGZAFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is a chemical compound that belongs to the class of imidazolidin-2-yl derivatives. This compound is characterized by the presence of two 4-chlorobenzyl groups attached to an imidazolidine ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol typically involves the reaction of 4-chlorobenzyl chloride with imidazolidine-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The phenol group is introduced in a subsequent step, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidin-2-yl phenol derivatives.

Scientific Research Applications

2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: A simpler analog without the chlorobenzyl groups.

    4-Chlorobenzyl imidazolidine: Lacks the phenol group.

    Phenol derivatives: Compounds with similar phenol groups but different substituents.

Uniqueness

2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

CAS No.

5443-27-6

Molecular Formula

C23H22Cl2N2O

Molecular Weight

413.3 g/mol

IUPAC Name

2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]phenol

InChI

InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2

InChI Key

RHMQAAFHGZAFPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.